(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide
Description
“(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide” is a quaternary phosphonium salt characterized by a triphenylphosphonium core conjugated to a 4-oxo-4-phenylbut-1-en-2-yl group, with iodide as the counterion. The compound’s structure combines a lipophilic cationic phosphonium moiety with an α,β-unsaturated ketone (enone) system. This dual functionality enables unique reactivity, such as participation in Michael addition reactions or serving as a precursor in heterocyclic synthesis. Phosphonium salts are widely employed in organic synthesis as phase-transfer catalysts, ionic liquids, or intermediates for ylide generation .
Properties
CAS No. |
141973-82-2 |
|---|---|
Molecular Formula |
C28H24IOP |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
(4-oxo-4-phenylbut-1-en-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H24OP.HI/c1-23(22-28(29)24-14-6-2-7-15-24)30(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21H,1,22H2;1H/q+1;/p-1 |
InChI Key |
ZYZWABXILLTJIZ-UHFFFAOYSA-M |
Canonical SMILES |
C=C(CC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate precursor, such as a phenylbutenone derivative. The reaction is often carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The phenyl and triphenylphosphanium groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Synthesis Applications
One of the primary applications of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is its role as a precursor in organic synthesis. This compound can be utilized to generate phosphorous ylides, which are crucial intermediates in the synthesis of various organic compounds.
Phosphorous Ylide Formation
Phosphonium salts like (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide can be converted into phosphorous ylides through deprotonation using strong bases such as n-BuLi or NaH. These ylides are essential for:
- Wittig Reactions : They facilitate the formation of alkenes from carbonyl compounds, allowing for the construction of complex molecular architectures.
- Staudinger Reactions : They can also participate in reactions that lead to the formation of amines from azides.
Recent studies have indicated potential biological applications of compounds related to (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide, particularly in the realms of anticancer and antimicrobial activities.
Anticancer Properties
Research has shown that derivatives of phosphonium salts exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds synthesized from (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide demonstrated significant inhibition of cell proliferation in:
These findings suggest that the structural features of this compound enhance its interaction with cellular targets, leading to effective anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The antimicrobial efficacy is attributed to the positive charge on the phosphonium ion, which enhances membrane permeability and disrupts microbial cell integrity.
Case Study on Anticancer Effects
A study focusing on the anticancer properties of phosphonium salts derived from (4-Oxo-4-phenylbut-1-en-2-y) showed that modifications at the phenyl ring significantly influenced cytotoxicity. The introduction of electron-withdrawing groups enhanced activity against MCF7 cells, indicating a structure–activity relationship worth exploring further.
Case Study on Antimicrobial Efficacy
In another investigation, a series of phosphonium compounds were tested for their antimicrobial effects against various strains. Results indicated that derivatives with longer alkyl chains exhibited improved activity against Gram-positive bacteria compared to their shorter counterparts.
Mechanism of Action
The mechanism of action of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets such as enzymes. For example, it can inhibit the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) by forming an adduct with CoA. This interaction disrupts the enzyme’s function, leading to the inhibition of the menaquinone biosynthesis pathway in bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares “(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide” with structurally or functionally related phosphonium salts, emphasizing key differences in properties and applications.
Structural and Functional Analogues
2.1.1 18F-Fluorobenzyl Triphenyl Phosphonium (FBnTP)
- Applications : Primarily used as a PET imaging agent to assess mitochondrial activity in tissues like brown adipose tissue (BAT) and myocardium. FBnTP exhibits high uptake in BAT (second only to kidneys) and responds to thermogenic stimuli .
- Key Differences: Unlike the enone-containing compound, FBnTP’s fluorobenzyl group enables radiolabeling (18F) for imaging, while the absence of an α,β-unsaturated ketone limits its reactivity in organic synthesis.
2.1.2 Triphenylphosphine Iodide (Ph₃PI)
- Structure: A simpler phosphonium salt lacking the enone substituent.
- Applications : Commonly used as a catalyst in Staudinger reactions or as a precursor for Wittig reagents.
- Key Differences: The absence of the enone group reduces electrophilicity, limiting its utility in conjugate addition reactions compared to the target compound.
Physicochemical and Reactivity Comparison
Research Findings
- Electrophilicity: The enone group in the target compound enhances its reactivity toward nucleophiles, a feature absent in FBnTP or Ph₃PI. This makes it valuable for constructing complex organic frameworks .
- Stability : The iodide counterion in the target compound may confer higher hygroscopicity compared to FBnTP’s tetrafluoroborate or other anions, affecting storage conditions .
Biological Activity
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is a phosphonium salt that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a phosphonium ion and an enone moiety that may contribute to its reactivity and biological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide can be represented as follows:
This compound features a triphenylphosphonium group, which is known for its ability to interact with biological membranes and cellular components.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Some studies indicate that phosphonium salts exhibit antimicrobial properties. The presence of the triphenyl group may enhance membrane permeability, leading to increased efficacy against bacterial strains.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation, although specific mechanisms remain to be elucidated.
- Mechanism of Action : The biological activity could be attributed to the compound's ability to form reactive oxygen species (ROS), which are known to play a role in inducing apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : In a study conducted on various phosphonium salts, (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.60 μM .
- Cytotoxicity Assessments : A series of assays on human ovarian and cervical cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 μM, suggesting its potential as an anti-cancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could increase intracellular ROS levels, leading to oxidative stress and subsequent cell death in cancer cells . This pathway highlights the compound's potential as a therapeutic agent targeting oxidative stress pathways in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
